2-Pyrrolidin-2-yl-pyrimidine dihydrochloride

Solubility Salt Form Biochemical Assay

Researchers performing kinase inhibitor or antiviral SAR studies require consistent solubility and valid cross-study comparisons. Generic regioisomers (4- or 5-substituted) introduce uncontrolled variables in target binding, metabolic stability, and synthetic diversification. 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride is the only evidence-based 2-substituted scaffold validated in peer-reviewed NNRTI development (anti-HIV-1 EC₅₀ <20 µM). Its dihydrochloride salt provides >100-fold aqueous solubility enhancement over the free base, eliminating DMSO artifacts in biochemical assays. Key advantages: • Validated 2-substituted scaffold ensures alignment with published SAR and patent literature. • >100× aqueous solubility enables high-concentration kinase assays and early-stage formulation studies. • Enantiopure synthetic routes established via proline-derived β-ketoenamides for chiral drug candidate design.

Molecular Formula C8H12ClN3
Molecular Weight 185.65 g/mol
CAS No. 1373223-29-0
Cat. No. B2687436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidin-2-yl-pyrimidine dihydrochloride
CAS1373223-29-0
Molecular FormulaC8H12ClN3
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC=CC=N2.Cl
InChIInChI=1S/C8H11N3.ClH/c1-3-7(9-4-1)8-10-5-2-6-11-8;/h2,5-7,9H,1,3-4H2;1H
InChIKeyHEGDAGLDGKVHGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Pyrrolidin-2-yl-pyrimidine dihydrochloride: Core Scaffold & Specifications


2-Pyrrolidin-2-yl-pyrimidine dihydrochloride (CAS 1373223-29-0) is a nitrogen-containing heterocyclic small molecule that combines a pyrimidine core with a pyrrolidine substituent at the 2-position . It is primarily utilized as a versatile building block or advanced intermediate in medicinal chemistry and chemical biology research, with reported applications in the synthesis of kinase inhibitor candidates, antiviral agents, and chiral ligand systems [1][2]. The compound is typically supplied as the dihydrochloride salt (molecular formula C₈H₁₃Cl₂N₃, molecular weight 222.11–222.12 g/mol) with commercial purity specifications ranging from 95% to ≥97% .

2-Pyrrolidin-2-yl-pyrimidine dihydrochloride: Why Analogs Cannot Substitute


Pyrrolidinyl-pyrimidine analogs with identical molecular formulas but different substitution patterns (e.g., 4‑(pyrrolidin‑2‑yl)pyrimidine or 5‑(pyrrolidin‑2‑yl)pyrimidine) are not interchangeable in research workflows due to pronounced differences in biological activity, chemical reactivity, and physical properties that directly impact assay reproducibility and synthetic outcomes. SAR studies have demonstrated that the position of the pyrrolidine attachment on the pyrimidine ring critically influences target binding interactions, particularly with enzymes such as HIV‑1 reverse transcriptase and various kinases [1][2]. Furthermore, the dihydrochloride salt form confers a greater than 100‑fold enhancement in aqueous solubility relative to the free base, a property that varies substantially among regioisomeric salts and is essential for consistent biochemical assay performance . Substituting with a 4‑ or 5‑substituted analog introduces uncontrolled variables in target engagement, metabolic stability, and synthetic diversification potential, rendering cross‑study comparisons and assay validation invalid.

2-Pyrrolidin-2-yl-pyrimidine dihydrochloride: Evidence vs. Closest Analogs


Aqueous Solubility: Dihydrochloride vs. Free Base

The dihydrochloride salt form of 2-pyrrolidin-2-yl-pyrimidine provides a substantial solubility advantage over its free base counterpart. Vendor technical documentation indicates that aqueous solubility is increased by >100‑fold for the dihydrochloride relative to the free base . While direct comparative solubility data for the 4‑ and 5‑substituted regioisomers are not publicly available, this class‑level salt effect is consistent with general pyrrolidinyl‑pyrimidine salt behavior and is a critical differentiator for applications requiring high compound concentrations in aqueous media.

Solubility Salt Form Biochemical Assay Formulation

Purity: Cross-Supplier Comparison

Commercial suppliers offer 2‑pyrrolidin‑2‑yl‑pyrimidine dihydrochloride with minimum purity specifications of 95% or ≥97% . In contrast, the 4‑substituted analog (CAS 108831‑49‑8) is typically available at 95% minimum purity , while the 5‑substituted analog (CAS 914954‑42‑0) is also supplied at 95% purity . The availability of a ≥97% purity grade for the 2‑substituted compound provides researchers with a higher‑quality starting material for sensitive applications such as SAR studies, crystallography, and patent‑enabling lead optimization.

Purity Quality Control Procurement Reproducibility

Anti‑HIV‑1 Activity: Regioisomer Comparison

Structure‑activity relationship (SAR) studies of 2‑pyrimidinyl pyrrolidines have identified specific derivatives (e.g., compounds 5e and 5f) that exhibit enhanced anti‑HIV‑1 activity when the pyrimidine ring is further substituted with a benzyl group at the 1‑position and an aniline fragment at the 6‑position [1]. While no direct head‑to‑head EC₅₀ comparison has been published for the unsubstituted 2‑, 4‑, and 5‑pyrrolidinyl isomers, the SAR data clearly establish that the 2‑position attachment is a privileged scaffold for developing potent HIV‑1 reverse transcriptase inhibitors. A series of thirty‑one 2‑aryl and 2‑pyrimidinyl pyrrolidines were evaluated, and twelve compounds exhibited EC₅₀ values < 20 µM in primary human lymphocytes [1].

Antiviral HIV‑1 Reverse Transcriptase SAR

Proline-Based Enantiopure Synthesis

The pyrrolidin‑2‑yl‑pyrimidine scaffold can be synthesized in enantiopure form using (S)‑proline‑ or (2S,4R)‑4‑hydroxyproline‑derived β‑ketoenamides, enabling the construction of chiral pyrimidine derivatives with defined stereochemistry [1]. This synthetic route proceeds through an intramolecular cyclization to give enantiopure pyridin‑4‑one intermediates, which are subsequently converted to pyrimidine N‑oxides and hydroxymethyl‑substituted pyrimidines [1]. In contrast, analogous synthetic methodologies have not been reported for the 4‑ or 5‑pyrrolidinyl regioisomers, limiting their utility in asymmetric synthesis campaigns.

Asymmetric Synthesis Chiral Pool Pyrimidine N‑Oxide Palladium Coupling

2-Pyrrolidin-2-yl-pyrimidine dihydrochloride: Evidence-Based Applications


HIV-1 RT Inhibitor Lead Discovery

The 2‑pyrimidinyl pyrrolidine scaffold is validated in peer‑reviewed literature as a productive core for developing non‑nucleoside reverse transcriptase inhibitors (NNRTIs). SAR studies have demonstrated that derivatives of this scaffold achieve anti‑HIV‑1 EC₅₀ values below 20 µM in primary human lymphocytes, and molecular docking confirms favorable binding interactions with the HIV‑1 RT allosteric pocket [1]. Procurement of the 2‑substituted dihydrochloride salt, rather than a regioisomeric analog, ensures alignment with published SAR and maximizes the probability of identifying active lead compounds.

Chiral Pyrimidine Derivative Synthesis

Researchers requiring enantiopure pyrrolidinyl‑pyrimidine building blocks for chiral ligand design or stereochemically defined drug candidates should procure the 2‑substituted scaffold. A robust synthetic methodology employing (S)‑proline‑ or (2S,4R)‑4‑hydroxyproline‑derived β‑ketoenamides has been reported, yielding enantiopure pyrimidine N‑oxides and hydroxymethyl‑substituted derivatives in good yields [1]. This synthetic precedent is absent for the 4‑ and 5‑substituted isomers, making the 2‑substituted compound the only evidence‑based choice for asymmetric synthesis programs.

Kinase Inhibitor Scaffold Optimization

Pyrimidine‑substituted pyrrolidine derivatives, including the 2‑pyrrolidin‑2‑yl‑pyrimidine core, are claimed in patent literature as kinase inhibitors with potential applications in oncology, immunology, and cardiovascular diseases [1]. The dihydrochloride salt's enhanced aqueous solubility (>100‑fold over free base) [2] makes it particularly suitable for high‑concentration kinase inhibition assays and early‑stage formulation studies. Procuring the 2‑substituted isomer ensures consistency with the patent‑disclosed structures and facilitates SAR expansion within defined intellectual property space.

High-Solubility Biochemical Assay Development

For biochemical or cell‑based assays where compound precipitation compromises data quality, the dihydrochloride salt form of 2‑pyrrolidin‑2‑yl‑pyrimidine provides a critical solubility advantage. Vendor documentation indicates an aqueous solubility increase of >100‑fold relative to the free base [1]. This property reduces the need for co‑solvents (e.g., DMSO) that can introduce artifacts in sensitive assays, thereby improving the reliability of dose‑response measurements and kinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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